3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one is a synthetic organic compound characterized by its unique oxazolidinone ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one typically involves the reaction of 3,4-dimethoxyphenethylamine with an appropriate oxazolidinone precursor. One common method includes the use of 3,4-dimethoxyphenethylamine and a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring . The reaction is often carried out in solvents such as dichloromethane or tetrahydrofuran, with catalysts like DMAP (dimethylaminopyridine) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazolidinone ring, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidinones with various functional groups.
Scientific Research Applications
3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A precursor in the synthesis of the target compound.
3,4-Dimethoxyphenylacetone: Another related compound with similar structural features.
3,4-Dimethoxyphenylacetonitrile: Used in the synthesis of various derivatives.
Uniqueness
3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical and biological properties
Properties
CAS No. |
653601-42-4 |
---|---|
Molecular Formula |
C14H17NO4 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO4/c1-10-9-19-14(16)15(10)7-6-11-4-5-12(17-2)13(8-11)18-3/h4-5,8H,1,6-7,9H2,2-3H3 |
InChI Key |
GXZHLRBAFDUSBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=C)COC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.